ent-3-Oxokauran-17-oic acid
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Overview
Description
ent-3-Oxokauran-17-oic acid is an organic compound classified as a diterpenoid. It is naturally occurring and can be found in various plants and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: ent-3-Oxokauran-17-oic acid can be synthesized through organic synthesis methods, such as ketonization reactions. The synthetic route typically involves the oxidation of kaurenoic acid derivatives under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants belonging to the Croton genus. The extraction process includes solvent extraction followed by purification using techniques like chromatography to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
- Oxidized derivatives
- Alcohol derivatives
- Substituted kauranoic acids
Scientific Research Applications
ent-3-Oxokauran-17-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of natural product-based pesticides and herbicides.
Mechanism of Action
The mechanism of action of ent-3-Oxokauran-17-oic acid involves its interaction with various molecular targets and pathways:
Reactive Oxygen Species (ROS) Inhibition: The compound reduces the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Calcium Signaling Modulation: It affects intracellular calcium levels, influencing various cellular processes.
Inflammation Pathways: this compound inhibits the activation of pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
ent-3-Oxokauran-17-oic acid can be compared with other similar diterpenoid compounds:
Pseudolaric acid D: Similar structure but different functional groups, leading to distinct biological activities.
Verbenacine: Shares a similar backbone but has different substituents.
Isosteviol: Another diterpenoid with a similar molecular framework but different functional groups.
These compounds share structural similarities but differ in their physicochemical properties and biological activities, making each unique in its applications and effects .
Properties
IUPAC Name |
5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNQVOKZMHGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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